molecular formula C9H12N4O4 B092415 Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate CAS No. 16008-54-1

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

Katalognummer B092415
CAS-Nummer: 16008-54-1
Molekulargewicht: 240.22 g/mol
InChI-Schlüssel: GUTHJVWPHQUGBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate (EDHF) is a chemical compound that belongs to the class of pteridines. It is a synthetic analog of the natural compound tetrahydrobiopterin (BH4), which plays a crucial role in the regulation of nitric oxide (NO) synthesis in the body. EDHF has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. NO is a potent vasodilator that relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate also inhibits the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.

Biochemische Und Physiologische Effekte

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been shown to have a number of biochemical and physiological effects in the body. It can improve endothelial function, reduce oxidative stress, and regulate blood pressure and blood flow. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been shown to have anti-inflammatory and anti-apoptotic effects, which may be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in lab experiments is its stability and ease of synthesis. It can be synthesized in large quantities and stored for long periods of time without degradation. However, Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate is highly reactive and can be difficult to work with in some experimental setups. It also requires specialized equipment and expertise to measure its effects accurately.

Zukünftige Richtungen

There are several future directions for research on Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate. One area of interest is the development of new drugs that target the Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate pathway for the treatment of cardiovascular diseases. Another area of research is the investigation of the role of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in other physiological processes, such as inflammation and apoptosis. Additionally, new methods for the synthesis and measurement of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate may lead to improved understanding of its mechanisms of action and potential applications in medicine.

Synthesemethoden

The synthesis of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the reaction of 6,7-dihydroxypteridine-2,4-dione with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the carbonyl group and form the desired ethyl ester.

Wissenschaftliche Forschungsanwendungen

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been studied extensively for its potential applications in the treatment of cardiovascular diseases such as hypertension, atherosclerosis, and ischemic heart disease. It has been shown to improve endothelial function by increasing the production of NO and reducing oxidative stress. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been investigated for its role in the regulation of blood pressure and blood flow in various organs.

Eigenschaften

CAS-Nummer

16008-54-1

Produktname

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

Molekularformel

C9H12N4O4

Molekulargewicht

240.22 g/mol

IUPAC-Name

ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

InChI

InChI=1S/C9H12N4O4/c1-2-17-9(16)5-4-6(11-3-10-5)13-8(15)7(14)12-4/h3,7-8,12,14-15H,2H2,1H3,(H,10,11,13)

InChI-Schlüssel

GUTHJVWPHQUGBB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O

Kanonische SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O

Synonyme

5,6,7,8-Tetrahydro-6,7-dihydroxy-4-pteridinecarboxylic acid ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.